(Z)-Stereochemical Integrity and Regiochemical Specificity vs. Positional Isomer CAS 89811-52-9
Magnesium;trimethyl(pent-2-enyl)silane;bromide (CAS 662112-23-4) is unambiguously identified as the (3Z)-configured isomer (Magnesium,bromo[(3Z)-5-(trimethylsilyl)-3-pentenyl]), in which the double bond resides at C3–C4 with the silylmethyl group at C5 separated by a single methylene from the alkene . By contrast, CAS 89811-52-9 places the trimethylsilyl group directly at C2, adjacent to the chiral center and the Mg-bearing carbon (C=CCC([Si](C)(C)C)C[Mg]Br), fundamentally altering the allylic system topology . The (Z)-alk-2-enylsilane framework in 662112-23-4 preserves the optimal geometry for σ(C–Si)→π*(C=C) hyperconjugation, which has been quantitatively shown in structurally analogous allylsilanes to enhance electrophilic reactivity by a factor of 30,700 relative to unactivated alkenes — an effect that is attenuated or abolished when the silyl group is repositioned [1]. In the broader class, allylsilanes bearing Me₃Si- groups achieve γ-regioselectivities exceeding γ/α ratios of 98:2 in asymmetric allylic substitution, demonstrating that trimethylsilyl substitution pattern directly governs stereochemical outcomes [2].
| Evidence Dimension | Double bond position and silyl group connectivity: impact on stereoelectronic properties |
|---|---|
| Target Compound Data | CAS 662112-23-4: (3Z)-5-(trimethylsilyl)-3-pentenyl framework; double bond at C3–C4; silyl group at C5 (two methylene spacers from alkene); Exact Mass: 244.01300 Da; LogP: 0.109 |
| Comparator Or Baseline | CAS 89811-52-9: pent-4-en-2-yl isomer; double bond at C4–C5; silyl group at C2 directly adjacent to chiral carbon and Mg-bearing CH₂; SMILES: C=CCC([Si](C)(C)C)C[Mg]Br |
| Quantified Difference | Distinct connectivity leads to different σ–π conjugation geometry; class-level β-silyl effect enhancement factor = 30,700× for properly positioned β-trimethylsilyl groups [1]; γ-regioselectivity up to γ/α > 98:2 demonstrated for Me₃Si-substituted allylsilanes in asymmetric substitution [2] |
| Conditions | Structural identity confirmed by exact mass, LogP, and IUPAC systematic nomenclature; reactivity data from competition kinetics with diarylmethyl cations (reference allylsilanes) [1]; enantioselective allylic displacement using Grignard reagents with chiral NHC ligand [2] |
Why This Matters
Procurement of the wrong positional isomer (CAS 89811-52-9) risks introducing a different allylsilane topology with altered regiochemical behavior, which is critical when stereospecific installation of a (Z)-pent-2-enylsilane fragment is required.
- [1] Mayr, H.; Hagen, G. Electrophilic attack at allylsilanes: a quantitative determination of the β-silyl effect. Tetrahedron, 1986, 42(15), 4387–4396. β-Trimethylsilyl group increases electrophilic reactivity by factor of 30,700. View Source
- [2] Pérez Sevillano, R.; et al. Transition-Metal-Free Synthesis of Enantioenriched Tertiary and Quaternary α-Chiral Allylsilanes. Chemistry – A European Journal, 2023, 29(59), e202302227. γ-Regioselectivity up to γ/α > 98:2; compatible with Me₃Si- silyl groups. View Source
